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molecular formula C8H10N2O B1313297 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine CAS No. 575474-01-0

3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine

Cat. No. B1313297
M. Wt: 150.18 g/mol
InChI Key: XEMWHIJWZOJWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312233B2

Procedure details

The above was prepared using the same procedure as for 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-amine, except 2-amino-5-nitrophenol was used as starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][NH:4][C:3]2[CH:7]=[C:8](N)[CH:9]=[CH:10][C:2]1=2.[NH2:12]C1C=CC([N+]([O-])=O)=CC=1O>>[O:1]1[CH2:6][CH2:5][NH:4][C:3]2[CH:7]=[CH:8][C:9]([NH2:12])=[CH:10][C:2]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C2=C(NCC1)C=C(C=C2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above was prepared

Outcomes

Product
Name
Type
Smiles
O1C2=C(NCC1)C=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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